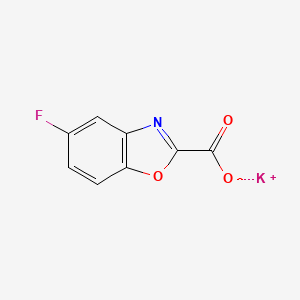

4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine” is a derivative of piperidine, a common organic compound used in chemical synthesis . Piperidine derivatives are often used in the pharmaceutical industry due to their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for “4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine” were not found, benzyl bromide is often used as a reagent in the synthesis of various fluorinated compounds .Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine” would likely include a piperidine ring, a fluorobenzyl group, and a chloromethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine” could not be determined from the available information .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Radiopharmaceuticals

4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine and its derivatives have been explored in the synthesis of radiopharmaceuticals. For example, in the study by Lee et al. (2000), a fluorobenzyl derivative was synthesized for potential use in imaging acetylcholinesterase. Although the compound showed potent in vitro activity, it was not suitable for in vivo acetylcholinesterase studies due to nonspecific distribution in brain regions (Lee et al., 2000). Additionally, Labas et al. (2011) developed specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for NR2B NMDA receptors. However, these compounds were not suitable for imaging the NR2B NMDA receptors due to poor brain penetration (Labas et al., 2011).

Synthesis in Pharmacology

This compound has been used as a building block in the synthesis of pharmacologically relevant compounds. Rodríguez-Franco and Fernández-Bachiller (2002) described the first synthesis of l-benzyl-4-(chloromethyl)piperidine and its application in synthesizing potential pharmaceuticals. The reaction with purines yielded various derivatives showing the versatility of this compound in medicinal chemistry (Rodríguez-Franco & Fernández-Bachiller, 2002).

Exploration in Neuropharmacology

In neuropharmacology, compounds derived from 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine have been studied for their interaction with monoamine transporters. Kolhatkar et al. (2003) conducted a structure-activity relationship study of derivatives, which revealed their affinity at dopamine, serotonin, and norepinephrine transporters in the brain. This study demonstrates the compound's significance in exploring new therapeutic options for neurological disorders (Kolhatkar et al., 2003).

Application in Cancer Research

In cancer research, derivatives of 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine have shown potential. Yang et al. (2009) synthesized compounds based on this molecule and evaluated their anti-leukemia activity. These compounds were able to inhibit the growth of K562 cells, indicating their potential in anti-leukemia therapy (Yang et al., 2009).

Potential in Heterocyclic Chemistry

The compound has also found applications in heterocyclic chemistry. For instance, its derivatives have been used in the synthesis of novel bioactive heterocycles, as reported by Prasad et al. (2018), who prepared a compound from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated it for antiproliferative activity (Prasad et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1-[(3-fluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClFN/c14-9-11-4-6-16(7-5-11)10-12-2-1-3-13(15)8-12/h1-3,8,11H,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFRRJRIDBYLGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCl)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B2448382.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448384.png)

![Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride](/img/structure/B2448385.png)

![2-[2-(Dimethylsulfamoylamino)ethyl]-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2448387.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2448388.png)

![1-methyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2448390.png)

![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2448393.png)

![4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2448398.png)

![1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one](/img/structure/B2448401.png)